molecular formula C11H17NOS B7499802 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide

5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide

Cat. No. B7499802
M. Wt: 211.33 g/mol
InChI Key: KDLWVLYODJQERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide, also known as SB-205384, is a compound that has been extensively studied in scientific research. It belongs to the class of thiophene carboxamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide involves the inhibition of various enzymes such as COX-2, LOX, and PDE-4. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. LOX is an enzyme that is involved in the production of leukotrienes, which are also involved in the inflammatory response. PDE-4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes such as inflammation and immune response. By inhibiting these enzymes, 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide can reduce the inflammatory response and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been found to increase the levels of cAMP, which is involved in various cellular processes such as inflammation and immune response. 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide in lab experiments include its ability to inhibit various enzymes such as COX-2, LOX, and PDE-4, which are involved in the inflammatory response and the growth of cancer cells. It also has potential therapeutic applications in the treatment of inflammatory diseases and cancer. The limitations of using 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide. One direction is the development of new derivatives of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide with improved efficacy and safety profiles. Another direction is the study of the potential therapeutic applications of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the optimal dosing and administration of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide for therapeutic use.

Synthesis Methods

The synthesis of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide involves the reaction of 5-methylthiophene-2-carboxylic acid with 2-methylbutan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified by column chromatography to obtain 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide.

Scientific Research Applications

5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have inhibitory effects on various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase-4 (PDE-4). These enzymes are involved in the inflammatory response and are targeted by various drugs used to treat inflammatory diseases. 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-5-11(3,4)12-10(13)9-7-6-8(2)14-9/h6-7H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLWVLYODJQERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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